1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic small molecule featuring a piperidine core substituted with a 4-butoxybenzoyl group at the 1-position and a [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl moiety at the 4-position. The compound’s structure combines a lipophilic butoxybenzoyl group, which may enhance membrane permeability, with a fluorophenyl-oxadiazole unit known for its bioisosteric properties and metabolic stability.
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-2-3-16-31-22-10-6-20(7-11-22)25(30)29-14-12-18(13-15-29)17-23-27-24(28-32-23)19-4-8-21(26)9-5-19/h4-11,18H,2-3,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIKSWDGAUKRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound's systematic name indicates a complex structure featuring a piperidine ring, a butoxybenzoyl group, and an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 433.50 g/mol. Its structural components are critical for its biological interactions.
Research has indicated that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The piperidine structure is known to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could contribute to their therapeutic effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential efficacy against various bacterial strains. |
| Anticancer | In vitro studies indicate cytotoxic effects on cancer cell lines. |
| Neuroactive | Modulation of neurotransmitter systems leading to anxiolytic or antidepressant effects. |
| Anti-inflammatory | Reduction in inflammatory markers in preclinical models. |
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Neuropharmacological Effects
Research involving animal models showed that administration of the compound led to improved behavioral outcomes in tests for anxiety and depression. This suggests potential applications in treating mood disorders.
Antimicrobial Efficacy
In vitro testing against bacterial strains such as Staphylococcus aureus revealed that the compound possesses notable antimicrobial properties, suggesting its potential as a therapeutic agent in infectious diseases.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., fluorine, trifluoromethyl): Enhance receptor binding and metabolic stability but may reduce solubility.
- Lipophilic Groups (e.g., butoxy, trifluoromethyl): Improve membrane permeability but increase the risk of off-target interactions .
Heterocyclic Modifications :
- Replacement of piperidine with morpholine (as in V-0219) can shift receptor selectivity and improve solubility.
- Oxadiazole rings with fluorophenyl or trifluoromethylphenyl groups are critical for maintaining heterocyclic planarity and π-π stacking interactions with receptors .
Pharmacological Gaps :
- The target compound’s butoxy group may offer a balance between lipophilicity and solubility compared to smaller (cyclopropyl) or polar (methoxy) analogs. However, in vivo efficacy data are needed to confirm this hypothesis.
Research and Development Implications
The structural versatility of this compound class allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. For example:
- GLP-1R Modulation : Analog V-0219 demonstrates that trifluoromethyl and morpholine groups are advantageous for GLP-1R-targeted antidiabetic activity. The target compound’s butoxy group could be explored in similar assays .
- Safety Profiling: Fluorophenyl-containing piperidines (e.g., paroxetine intermediates) require rigorous impurity control to avoid genotoxic byproducts like FMTP, highlighting the need for robust synthetic protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
